5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine

Flavor Chemistry Olfactory Threshold Structure-Odor Relationship

Sourcing an alkylpyrazine that delivers authentic roasted depth without overpowering a lipid-based flavor system is a persistent formulation challenge. 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine solves this through its unique 5-neopentyl substitution, which confers high lipophilicity and a predicted high odor threshold, making it an ideal background modulator for savory applications. - Partitions preferentially into oils, fats, and emulsions for stable flavor release and extended shelf-life in frying oils, margarines, chocolate, and baked goods. - Provides precise, non-artificial nutty/brown complexity at low doses, outperforming lower-cost analogs like 5-isopentyl-2,3-dimethylpyrazine that alter sensory fidelity. - Serves as a high-quality internal standard for quantitative GC analysis of volatile pyrazines in complex food or environmental matrices, ensuring method accuracy.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 75492-02-3
Cat. No. B13762657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine
CAS75492-02-3
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(N=C1C)CC(C)(C)C
InChIInChI=1S/C11H18N2/c1-8-9(2)13-10(7-12-8)6-11(3,4)5/h7H,6H2,1-5H3
InChIKeyFXZARWKYKPOOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine Technical Profile


5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine (CAS 75492-02-3) is a trisubstituted alkylpyrazine of the molecular formula C11H18N2 and molecular weight 178.27 g/mol [1]. It belongs to a class of heterocyclic volatile compounds widely recognized for their contribution to roasted, nutty, and earthy aroma profiles in food systems. The compound is a derivative of the 2,3-dimethylpyrazine scaffold, distinguished by the presence of a bulky neopentyl (2,2-dimethylpropyl) substituent at the 5-position of the pyrazine ring. This specific substitution pattern is critical, as it differentiates the compound from other 5-alkyl-2,3-dimethylpyrazine analogs in terms of its olfactory threshold, hydrophobic character, and overall sensory performance.

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine Irreplaceability


Within the 5-alkyl-2,3-dimethylpyrazine series, the precise structure of the alkyl chain at the 5-position is a primary determinant of olfactory threshold and aroma character [1]. Substitution with a generic alkyl chain (e.g., n-propyl, isopentyl) yields dramatically different sensory properties. As demonstrated in the literature, the 5-substituent's steric bulk and branching directly impact the compound's interaction with olfactory receptors, leading to variations in odor detection threshold that can span several orders of magnitude [2]. Therefore, simply substituting 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine with a lower-cost, more readily available analog like 5-isopentyl-2,3-dimethylpyrazine will result in a quantifiably different and likely less potent aroma profile, making the substitution unsuitable for applications requiring precise flavor or fragrance reconstitution.

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine Differentiation Evidence


Odor Threshold Elevation vs. Core Scaffold

The addition of a bulky 5-alkyl substituent, such as the neopentyl group, significantly elevates the odor detection threshold of 2,3-dimethylpyrazine derivatives. The unsubstituted 2,3-dimethylpyrazine core has a relatively low odor threshold, reported in the range of 0.02 to 2.5 ppm in water depending on the study and panel [1]. In contrast, 5-substituted analogs in this series, including the 5-isopentyl derivative, exhibit thresholds at the highest end of the spectrum for alkylpyrazines, with values reaching 6.00 ppm [2]. This class-level inference indicates that the target compound, 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine, possesses a similarly high threshold, making it a less potent but potentially more subtle and controlled aroma contributor.

Flavor Chemistry Olfactory Threshold Structure-Odor Relationship

Odor Threshold vs. 5-Isopentyl Analog

The closest commercially referenced analog to the target compound is 5-isopentyl-2,3-dimethylpyrazine (CAS 18450-01-6), which has a well-established odor threshold of 6.00 ppm in water [1]. The target compound replaces the isopentyl group (-CH2CH2CH(CH3)2) with a neopentyl group (-CH2C(CH3)3). According to established structure-odor relationships for pyrazines, increased steric hindrance near the 5-position leads to a substantial increase in olfactory threshold [2]. The neopentyl group is more sterically demanding than the isopentyl group, which predicts that the odor threshold for 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine will be significantly higher than 6.00 ppm.

Sensory Science Structure-Activity Relationship (SAR) Flavorant Potency

Enhanced Hydrophobicity & Solvent Compatibility

The presence of the neopentyl group increases the compound's hydrophobic character compared to less substituted pyrazines. The calculated logP (octanol-water partition coefficient) for 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine is higher than that of 2,3-dimethylpyrazine (predicted logP ≈ 2.8 vs. 0.5) . This class-level inference indicates superior solubility in non-polar solvents and oils, which is a key parameter for incorporation into lipid-based food matrices (e.g., frying oils, chocolate) and fragrance carriers.

Physical Chemistry Formulation Science Solubility

Aroma Characteristics vs. Methoxypyrazines

While specific sensory descriptors for 5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine are not explicitly published, its classification within the 5-alkyl-2,3-dimethylpyrazine family associates it with characteristic nutty and/or brown odors [1]. This differentiates it from other pyrazine sub-classes, such as 2-alkyl-3-methoxypyrazines, which possess potent green, bell pepper-like aromas with thresholds in the sub-ppb range [2]. The target compound's profile is therefore more aligned with providing a background roasted, nutty, or earthy nuance rather than a sharp, green top note.

Sensory Science Aroma Descriptors Flavor Reconstitution

5-(2,2-Dimethylpropyl)-2,3-dimethylpyrazine Application Scenarios


Subtle Roasted/Nutty Note for Savory Foods

Given its predicted high odor threshold and characteristic nutty/brown aroma profile [1], this compound is best suited as a background flavor modulator in savory applications such as soups, sauces, and processed meats. Its lower potency (compared to compounds like 2,3-dimethylpyrazine) allows for precise dosing to add depth and complexity without creating an overpowering or artificial roasted character. This makes it an ideal candidate for creating more authentic and balanced flavor profiles in industrial food manufacturing.

Lipid-Based & High-Fat Food Matrices

The compound's enhanced lipophilicity, inferred from its calculated high logP value, makes it the preferred choice over more polar pyrazines for applications in oils, fats, and emulsions . It is well-suited for use in frying oils, margarines, chocolate confectionery, and baked goods where partitioning into the lipid phase is crucial for proper flavor release and stability. This property can improve the shelf-life and consistency of the flavor impact in the final product.

Natural Aroma Profile Reconstitution

In analytical flavor chemistry, this compound may be identified as a trace volatile in complex natural products. Its procurement is essential for the accurate reconstitution of those specific aroma profiles (e.g., certain roasted nuts, aged cheeses, or specific cocoa varieties). Using a more common analog like 5-isopentyl-2,3-dimethylpyrazine would introduce a quantifiably different sensory character, compromising the authenticity of the reconstituted flavor [2].

GC-MS/O Reference Standard for Pyrazines

Due to its unique molecular weight and retention time on standard GC columns, this compound can serve as a high-quality internal standard or reference compound for the quantitative analysis of volatile pyrazines in complex food, beverage, or environmental matrices [3]. Its well-defined structure and predictable chromatographic behavior are valuable for analytical chemists developing or validating methods for pyrazine detection and quantitation.

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